2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which imparts distinct physical and chemical properties. Its utility spans various scientific research domains, owing to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory effects against various cancer cell lines
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gives 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound then undergoes a series of reactions involving regioselective attack and/or cyclization by the cyanoacetamido moiety .
Biochemical Pathways
The compound affects various biochemical pathways, leading to the synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The exact pathways and their downstream effects depend on the specific targets of the compound, which are yet to be identified.
Result of Action
The compound has shown high inhibitory effects when screened in vitro for their antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. The process often starts with the construction of the core thiophene ring, followed by the addition of cyano and pyrrolidinone groups through controlled reactions. Key steps include:
Cyclization: : Formation of the tetrahydrobenzo[b]thiophene ring from appropriate precursors.
Nitrile Introduction: : Introduction of the cyano group through reactions like nucleophilic substitution.
Pyrrolidinone Attachment: : Attachment of the pyrrolidinone moiety via amide or ester bond formation.
Thioester Formation: : Incorporation of the benzoic acid derivative through thiol-ene reactions or similar methodologies.
Industrial Production Methods
Industrial-scale production often leverages more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as flow chemistry and green chemistry principles are employed to scale up the synthesis while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions, employing agents such as lithium aluminum hydride, can yield reduced forms of the compound with altered reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Conditions: : Reactions typically require specific solvents, temperature control, and catalysts to proceed efficiently.
Major Products
The primary products depend on the nature of the reactions:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced benzoic acid derivatives.
Substitution: : Derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex organic molecules.
Catalyst Development: : Exploration of its potential as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Probes: : Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: : Research into its potential as an inhibitor for specific enzymes.
Medicine
Drug Development: : Investigation into its pharmacological properties and potential as a therapeutic agent.
Diagnostic Tools: : Use in the development of diagnostic assays for detecting specific biomarkers.
Industry
Material Science: : Application in the development of novel materials with unique properties.
Agriculture: : Exploration of its potential as a component in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: : Compounds like methyl benzoate and salicylic acid share structural similarities but differ in their functional groups and biological activities.
Thiophene Derivatives: : Thiophene-2-carboxylic acid and its derivatives have comparable thiophene rings but exhibit different chemical reactivities and applications.
Pyrrolidinone Compounds: : N-ethyl-2-pyrrolidone and related compounds share the pyrrolidinone moiety but differ in their overall chemical structures and uses.
Uniqueness
What sets 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid apart is its unique combination of functional groups, which endow it with a distinct set of chemical and biological properties. This combination allows for a wide range of applications across different scientific and industrial fields, making it a valuable compound for research and development.
Feel free to dive into any specific section you find most interesting!
Properties
IUPAC Name |
2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c21-10-13-11-5-1-3-7-14(11)28-19(13)22-17(23)9-16(18(22)24)27-15-8-4-2-6-12(15)20(25)26/h2,4,6,8,16H,1,3,5,7,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZYBWBKTMTKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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